7-(4-Ethylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
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Overview
Description
7-(4-ETHYLPIPERAZINO)-9-OXO-6,8-DIAZASPIRO[45]DEC-7-EN-10-YL CYANIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ETHYLPIPERAZINO)-9-OXO-6,8-DIAZASPIRO[4.5]DEC-7-EN-10-YL CYANIDE typically involves multiple steps. One common method includes the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . This intermediate is then further processed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-ETHYLPIPERAZINO)-9-OXO-6,8-DIAZASPIRO[4.5]DEC-7-EN-10-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-ETHYLPIPERAZINO)-9-OXO-6,8-DIAZASPIRO[4.5]DEC-7-EN-10-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-ETHYLPIPERAZINO)-9-OXO-6,8-DIAZASPIRO[4.5]DEC-7-EN-10-YL CYANIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride
- 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Uniqueness
7-(4-ETHYLPIPERAZINO)-9-OXO-6,8-DIAZASPIRO[4.5]DEC-7-EN-10-YL CYANIDE is unique due to its specific spirocyclic structure and the presence of both piperazine and cyanide functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H23N5O |
---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile |
InChI |
InChI=1S/C15H23N5O/c1-2-19-7-9-20(10-8-19)14-17-13(21)12(11-16)15(18-14)5-3-4-6-15/h12H,2-10H2,1H3,(H,17,18,21) |
InChI Key |
NSZQBBQFNIRWHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3(CCCC3)C(C(=O)N2)C#N |
Origin of Product |
United States |
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